麦芽八糖

描述

Maltooctaose Description

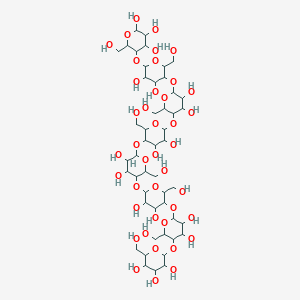

Maltooctaose is a type of maltodextrin, a glucose polymer consisting of eight glucose units linked by glycosidic bonds. It is one of the oligosaccharides that can be synthesized from starch by enzymatic reactions. Maltooctaose has been studied for its potential as an encapsulating agent for aroma compounds due to its high molecular weight and uniform structure, which may provide a stable matrix for the encapsulation process .

Synthesis Analysis

The synthesis of maltooctaose can be achieved through the action of specific enzymes on starch substrates. One such enzyme is the debranching enzyme of Nostoc punctiforme (NPDE), which catalyzes the hydrolysis of α-1,6-glycosidic linkages in starch, followed by the sequential hydrolysis of α-1,4-glycosidic linkages. This enzyme has a specificity for branched chains with a degree of polymerization (DP) greater than eight, leading to the accumulation of maltooctaose in the reaction mixture . Additionally, maltodextrin glucosidase (MalZ) from Escherichia coli has been used to synthesize branched oligosaccharides, including maltooctaose, through transglycosylation reactions .

Molecular Structure Analysis

The molecular structure of maltooctaose, as part of the maltodextrins, has been characterized through various analytical techniques. For instance, the structure of maltoheptaose, a closely related oligosaccharide, has been determined by difference Fourier analysis, revealing a left-handed helical structure with specific torsion angles and hydrogen bonding patterns that can be extrapolated to maltooctaose . The crystal structures of enzymes interacting with maltodextrins provide further insights into the molecular interactions and conformation of these oligosaccharides .

Chemical Reactions Analysis

Maltooctaose can participate in various chemical reactions, particularly those catalyzed by enzymes. For example, dextransucrase can transfer a D-glucopyranosyl residue to the nonreducing or reducing end residues of maltodextrins, including maltooctaose, forming an α(1→6) linkage. The effectiveness of maltodextrins as acceptors in these reactions decreases with the size of the maltodextrin chain . Additionally, the maltase enzyme from rabbit kidney has been shown to synthesize maltooctaose from maltose, indicating that maltooctaose can be both a product and a substrate in enzymatic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltooctaose contribute to its potential applications. Its high molecular weight and the ability to form a uniform wall matrix make it an effective encapsulating agent for aroma compounds, outperforming commercially available maltodextrins with different dextrose equivalents (DE). Maltooctaose's superior performance in aroma encapsulation is attributed to its ability to retain aroma compounds effectively during storage . The specific interactions of maltooctaose with enzymes, as seen in crystallographic studies, also highlight its role in biological systems and its potential for use in biotechnological applications .

科学研究应用

Biochemistry and Microbiology

Maltooctaose has been used in the study of the structure of the Escherichia coli branching enzyme . This enzyme is critical in defining the structure, density, and relative bioavailability of glycogen, the primary storage polysaccharide in bacteria and animals . The study involved crystallizing the enzyme with maltooctaose bound to it . The resulting structure suggested a possible mechanism for transfer chain specificity involving some of the surface binding sites .

Food and Pharma Industry

Maltooligosaccharides, including maltooctaose, have applications in the food and pharma industry . They are low molecular weight carbohydrates with excellent bio-preservative and prebiotic properties . Maltooligosaccharides are used in the production of functional oligosaccharides, which enhance the taste and texture of various food items . In the pharmaceutical industry, they are used due to their health benefits . The production of these oligosaccharides involves the use of malto-oligosaccharide forming amylase, an enzyme that catalyzes the formation of glycosidic bonds .

Starch Processing Industry

In the starch processing industry, α-amylase, an enzyme that hydrolyses the α-1,4 glycosidic bonds in starch, producing shorter maltooligosaccharides, is important . Maltooctaose, being a maltooligosaccharide, is one of the products of this hydrolysis . This process is crucial in industries that process starch, including the food and pharmaceutical industries .

Structural Studies

Maltooctaose has been used in structural studies of enzymes. For example, it has been used to study the structure of the Escherichia coli branching enzyme . The enzyme was crystallized with maltooctaose bound to it, and the resulting structure suggested a possible mechanism for donor chain specificity .

Production of Functional Oligosaccharides

Maltooctaose, as a maltooligosaccharide, is used in the production of functional oligosaccharides . These oligosaccharides enhance the taste and texture of various food items and have health benefits . The production involves the use of malto-oligosaccharide forming amylase, an enzyme that catalyzes the formation of glycosidic bonds .

Pharmaceutical Industry

Maltooligosaccharides, including maltooctaose, have potential applications in the pharmaceutical industry . They are low molecular weight carbohydrates with a wide range of health benefits due to their excellent bio-preservative and prebiotic properties .

Structural Studies

Maltooctaose has been used in structural studies of enzymes. For example, it has been used to study the structure of the Escherichia coli branching enzyme . The enzyme was crystallized with maltooctaose bound to it, and the resulting structure suggested a possible mechanism for donor chain specificity .

Production of Functional Oligosaccharides

Maltooctaose, as a maltooligosaccharide, is used in the production of functional oligosaccharides . These oligosaccharides enhance the taste and texture of various food items and have health benefits . The production involves the use of malto-oligosaccharide forming amylase, an enzyme that catalyzes the formation of glycosidic bonds .

Pharmaceutical Industry

Maltooligosaccharides, including maltooctaose, have potential applications in the pharmaceutical industry . They are low molecular weight carbohydrates with a wide range of health benefits due to their excellent bio-preservative and prebiotic properties .

未来方向

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-DGMDHIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)